molecular formula C34H42N2O6 B12302266 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

Cat. No.: B12302266
M. Wt: 574.7 g/mol
InChI Key: QCUYNKHCHODACY-UHFFFAOYSA-N
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Description

2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a dioxocyclohexylidene moiety. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. These machines are designed to perform repetitive cycles of deprotection and coupling reactions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other sites. The dioxocyclohexylidene moiety can participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is unique due to its combination of the Fmoc group and the dioxocyclohexylidene moiety, which provides specific reactivity and protection during peptide synthesis. This makes it a valuable tool in the creation of complex peptides and proteins .

Properties

Molecular Formula

C34H42N2O6

Molecular Weight

574.7 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)

InChI Key

QCUYNKHCHODACY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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